6-Chloro-N-isobutyl-2-pyridinamine
Overview
Description
6-Chloro-N-isobutyl-2-pyridinamine is an organic compound with the molecular formula C9H13ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the sixth position and an isobutyl group attached to the nitrogen atom of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-isobutyl-2-pyridinamine typically involves the chlorination of 2-pyridinamine followed by the introduction of the isobutyl group. One common method involves the reaction of 2-pyridinamine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the sixth position. The resulting 6-chloro-2-pyridinamine is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-isobutyl-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinamine derivatives.
Oxidation Reactions: Major products are N-oxides of this compound.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
6-Chloro-N-isobutyl-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-isobutyl-2-pyridinamine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
6-Chloro-N-isobutyl-2-pyridinamine can be compared with other similar compounds such as:
6-Chloro-2-pyridinamine: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
N-Isobutyl-2-pyridinamine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-N-methyl-2-pyridinamine: Similar structure but with a methyl group instead of an isobutyl group, which can influence its steric and electronic properties
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNKHYQCFKFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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